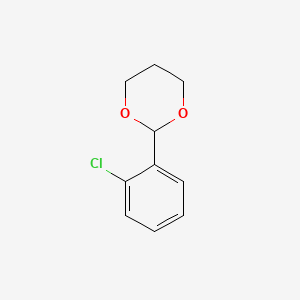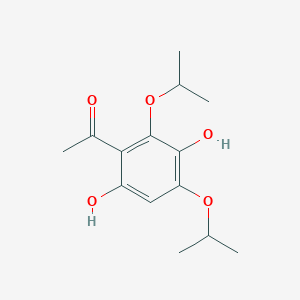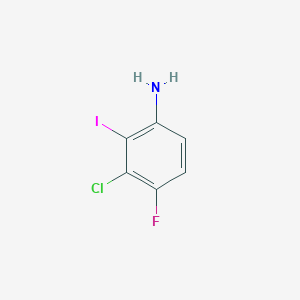
3-Chloro-4-fluoro-2-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluoro-2-iodoaniline: is an aromatic amine with the molecular formula C6H4ClFIN. This compound is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to the benzene ring, along with an amino group. The unique combination of these substituents makes it an interesting compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-2-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method includes the halogenation of aniline derivatives. For instance, starting with 4-fluoroaniline, the compound can be subjected to chlorination and iodination under controlled conditions to introduce the chlorine and iodine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-4-fluoro-2-iodoaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (Cl, F, I) can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.
Major Products:
Nucleophilic Substitution: Substituted anilines.
Oxidation: Nitroanilines.
Reduction: Amines.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-4-fluoro-2-iodoaniline is used as a building block in organic synthesis. Its unique halogenation pattern allows for selective functionalization, making it valuable in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties .
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific electronic properties. Its halogenated structure contributes to the stability and reactivity of the final products .
Mécanisme D'action
The mechanism of action of 3-Chloro-4-fluoro-2-iodoaniline depends on its application. In chemical reactions, the halogen atoms and amino group play crucial roles in determining reactivity and selectivity. For instance, in nucleophilic substitution reactions, the electron-withdrawing effects of the halogens influence the reactivity of the amino group .
In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The exact pathways and targets vary depending on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
4-Fluoroaniline: Similar structure but lacks chlorine and iodine atoms.
2-Iodoaniline: Contains iodine but lacks chlorine and fluorine.
3-Iodoaniline: Contains iodine but lacks chlorine and fluorine.
2-Fluoro-4-iodoaniline: Contains fluorine and iodine but lacks chlorine.
Uniqueness: 3-Chloro-4-fluoro-2-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern provides distinct reactivity and selectivity in chemical reactions, making it a versatile compound for various applications in synthesis, research, and industry .
Propriétés
Formule moléculaire |
C6H4ClFIN |
|---|---|
Poids moléculaire |
271.46 g/mol |
Nom IUPAC |
3-chloro-4-fluoro-2-iodoaniline |
InChI |
InChI=1S/C6H4ClFIN/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |
Clé InChI |
FRCQSOIRSQFOGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)I)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
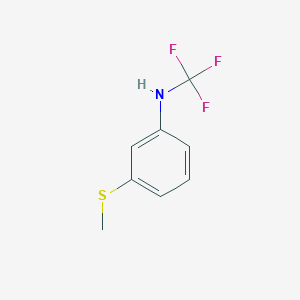
![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)
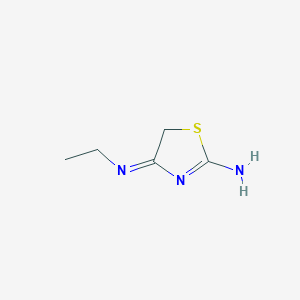

![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
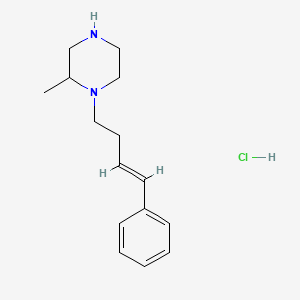
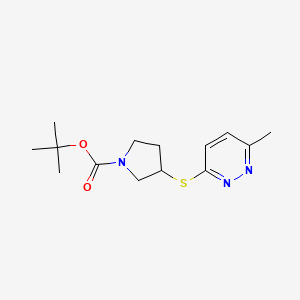
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
